molecular formula C24H29ClN4O5S B11445598 N-(2-chlorobenzyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

N-(2-chlorobenzyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Cat. No.: B11445598
M. Wt: 521.0 g/mol
InChI Key: IMJJYXDHZZKYKE-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thienopyrimidine core, a chlorobenzyl group, and a hexanamide chain. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.

    Introduction of the Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the chlorobenzyl group is introduced to the thienopyrimidine core.

    Attachment of the Hexanamide Chain: The final step involves the coupling of the hexanamide chain to the thienopyrimidine core through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated synthesis, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorobenzyl)-6-[1-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is unique due to its specific structural features, such as the combination of a thienopyrimidine core with a chlorobenzyl group and a hexanamide chain. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C24H29ClN4O5S

Molecular Weight

521.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[2-(2-methoxyethylamino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C24H29ClN4O5S/c1-34-13-11-26-21(31)16-29-19-10-14-35-22(19)23(32)28(24(29)33)12-6-2-3-9-20(30)27-15-17-7-4-5-8-18(17)25/h4-5,7-8,10,14H,2-3,6,9,11-13,15-16H2,1H3,(H,26,31)(H,27,30)

InChI Key

IMJJYXDHZZKYKE-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCCCCC(=O)NCC3=CC=CC=C3Cl)SC=C2

Origin of Product

United States

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